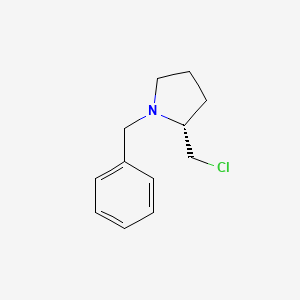

(2R)-1-benzyl-2-(chloromethyl)pyrrolidine

描述

(2R)-1-Benzyl-2-(chloromethyl)pyrrolidine is a chiral pyrrolidine derivative featuring a benzyl group at the nitrogen atom and a chloromethyl substituent at the C2 position. Pyrrolidine scaffolds are widely studied due to their conformational rigidity and bioactivity, particularly in medicinal chemistry . The stereochemistry at C2 (R-configuration) is critical, as enantiomers often exhibit distinct biological or pharmacological profiles .

属性

分子式 |

C12H16ClN |

|---|---|

分子量 |

209.71 g/mol |

IUPAC 名称 |

(2R)-1-benzyl-2-(chloromethyl)pyrrolidine |

InChI |

InChI=1S/C12H16ClN/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1 |

InChI 键 |

QDLRSEZDDYKFTJ-GFCCVEGCSA-N |

手性 SMILES |

C1C[C@@H](N(C1)CC2=CC=CC=C2)CCl |

规范 SMILES |

C1CC(N(C1)CC2=CC=CC=C2)CCl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-benzyl-2-(chloromethyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of (2R)-pyrrolidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization.

Another method involves the use of substituted methylformyl reagents to modify the physicochemical properties of the compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

化学反应分析

Types of Reactions

(2R)-1-benzyl-2-(chloromethyl)pyrrolidine undergoes several types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions typically occur under mild conditions with the use of polar solvents.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, amines, and alcohols, depending on the specific reagents and conditions used.

科学研究应用

(2R)-1-benzyl-2-(chloromethyl)pyrrolidine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

Biological Studies: It is employed in the study of enzyme mechanisms and receptor interactions due to its chiral nature and functional groups.

Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of (2R)-1-benzyl-2-(chloromethyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The benzyl group enhances its binding affinity, while the chloromethyl group allows for covalent modification of the target. This dual functionality makes it a valuable tool in biochemical studies and drug development .

相似化合物的比较

Positional Isomers: 3-(Chloromethyl)pyrrolidine Enantiomers

Key Differences :

- Substituent Position: The target compound has a chloromethyl group at C2, whereas (S)- and (R)-3-(chloromethyl)pyrrolidine isomers () feature the substituent at C3.

- Stereochemical Complexity : Both compounds exhibit enantiomer-specific properties, but the benzyl group in the target compound adds steric bulk, which may hinder or direct interactions in chiral environments.

Benzyl-Substituted Pyrrolidine Derivatives

Example : 2-(2,6-Dichlorobenzyl)pyrrolidine-1,3-dione ()

- Structural Features : Unlike the target compound, this derivative includes a 1,3-dione moiety and a 2,6-dichlorobenzyl group. The dione enhances hydrogen-bonding capacity, while dichlorination increases electronegativity.

- Pharmacological Implications: Pyrrolidine-1,3-dione derivatives are noted for pharmaceutical applications, such as enzyme inhibition (e.g., anticonvulsants) . The target compound’s chloromethyl group may instead favor alkylation reactions or prodrug strategies.

Pharmacological and Industrial Relevance

- Therapeutic Potential: Pyrrolidine derivatives are explored as anticancer, antiviral, and antidiabetic agents (). The benzyl group in the target compound may enhance blood-brain barrier penetration compared to dichlorobenzyl analogs ().

- Reactivity Profile : The chloromethyl group offers a handle for derivatization (e.g., nucleophilic substitution), enabling the synthesis of libraries for structure-activity relationship (SAR) studies.

Data Tables

Table 1: Structural and Commercial Comparison

| Compound | Substituents | Molecular Weight (g/mol) | Price (per gram) | Key Applications |

|---|---|---|---|---|

| (2R)-1-Benzyl-2-(chloromethyl)pyrrolidine | C2-ClCH2, N-benzyl | ~195.69* | N/A | Drug discovery, SAR studies |

| (R)-3-(Chloromethyl)pyrrolidine | C3-ClCH2 | 119.59 | $2,000 | Chiral building block |

| 2-(2,6-Dichlorobenzyl)pyrrolidine-1,3-dione | C2-(2,6-Cl2Bz), 1,3-dione | 285.12 | N/A | Enzyme inhibition |

*Calculated based on formula C12H15ClN.

生物活性

(2R)-1-benzyl-2-(chloromethyl)pyrrolidine is a chiral compound with significant biological activity, primarily attributed to its unique structural features. This article explores its biological mechanisms, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₆ClN

- Molecular Weight : 209.71 g/mol

- Functional Groups : The compound contains a pyrrolidine ring, a benzyl group at the nitrogen atom, and a chloromethyl group at the second carbon. These groups enhance the compound's reactivity and interaction with biological targets.

The biological activity of this compound is largely due to its ability to interact with various molecular targets:

- Enzyme Interaction : The chloromethyl group allows for covalent modification of nucleophilic residues in enzymes, potentially leading to irreversible inhibition. This mechanism is crucial in the context of enzyme inhibition where the compound can block substrate binding and catalytic activity.

- Binding Affinity : The presence of the benzyl group enhances binding affinity to receptors and enzymes, making it a valuable tool in biochemical research and drug development .

Medicinal Chemistry

This compound has been explored for its potential in treating neurological disorders. Its structural characteristics allow it to serve as a building block for synthesizing pharmacologically active compounds. Research indicates that derivatives of this compound may exhibit activity against calcium-sensing receptors, which are implicated in various physiological processes .

Organic Synthesis

The compound is utilized as an intermediate in synthesizing complex organic molecules, including natural products and polymers. Its versatility makes it suitable for laboratory-scale and industrial-scale production.

Case Studies

- Calcium-Sensing Receptor Antagonists : A study highlighted the structure-activity relationship of 2-benzylpyrrolidine derivatives, revealing that certain modifications could enhance their potency as antagonists of calcium-sensing receptors. This suggests potential therapeutic applications in managing disorders related to calcium signaling .

- Enzyme Inhibition Studies : Investigations into the enzyme inhibition capabilities of this compound have shown promising results in blocking specific enzymes involved in neurological pathways, indicating its potential role in drug development for neurological conditions .

Data Table: Biological Activity Overview

| Property | Description |

|---|---|

| Chemical Structure | Chiral pyrrolidine with benzyl and chloromethyl groups |

| Biological Targets | Enzymes, receptors involved in neurological functions |

| Mechanism | Covalent modification, enhanced binding affinity |

| Applications | Medicinal chemistry, organic synthesis |

| Research Findings | Potent enzyme inhibitors; potential calcium receptor antagonists |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。